O-(methoxymethyl)hydroxylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
O-(methoxymethyl)hydroxylamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7NO2/c1-4-2-5-3/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKQULAEBFLAFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCON | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
77.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies for O Methoxymethyl Hydroxylamine and Analogues
Direct O-Alkylation Approaches
Direct O-alkylation strategies focus on the formation of the oxygen-carbon bond at the hydroxylamine (B1172632) core. These methods vary in their approach to controlling the regioselectivity of the alkylation, specifically favoring O-substitution over the competing N-alkylation.
Alkylation of Hydroxylamine Derivatives under Controlled Conditions
Direct alkylation of hydroxylamine presents a significant challenge due to the presence of two nucleophilic sites, the nitrogen and the oxygen, which often leads to a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products. thieme-connect.de However, under carefully controlled conditions, selective O-alkylation can be achieved. The choice of alkylating agent, solvent, and base is crucial. For instance, using less reactive alkylating agents and managing the pH can favor the formation of the desired O-substituted product. The alkylating agent used to introduce the methoxymethyl group is typically chloromethyl methyl ether (MOM-Cl). wikipedia.orgereztech.com This reagent is a potent electrophile used to install the methoxymethyl (MOM) ether protecting group. wikipedia.org A controlled reaction might involve the in situ generation of MOM-Cl from dimethoxymethane (B151124) and acetyl chloride, which is then reacted with a hydroxylamine salt under conditions that minimize N-alkylation. orgsyn.org
Utilizing Protected Hydroxylamine Precursors for O-Substitution
A highly effective and widely adopted strategy to circumvent the issue of N-alkylation is the use of N-protected hydroxylamine precursors. In this approach, the nitrogen atom is masked with a protecting group, leaving the oxygen atom as the sole site for nucleophilic attack. Following O-alkylation, the protecting group is removed to yield the desired O-alkylhydroxylamine.
A common precursor is N-hydroxyphthalimide. This compound can be deprotonated to form a nucleophile that reacts with an appropriate alkylating agent. The resulting N-(alkoxy)phthalimide is then cleaved, typically via hydrazinolysis (using hydrazine (B178648) or methylhydrazine) or aminolysis, to release the free O-alkylhydroxylamine. nih.govmcmaster.cagoogle.com Another versatile precursor is tert-butyl N-hydroxycarbamate, which can be O-alkylated using the mesylates of corresponding alcohols, followed by acidic deprotection to yield the final product. organic-chemistry.orgorganic-chemistry.org This two-step process offers high yields and avoids the use of hydrazine. organic-chemistry.org
Table 1: Common N-Protected Hydroxylamine Precursors and Deprotection Methods
| N-Protected Precursor | Protecting Group | Typical Alkylation Conditions | Deprotection Method |
| N-Hydroxyphthalimide | Phthaloyl | Base (e.g., K₂CO₃), Alkyl Halide/Sulfonate | Hydrazinolysis or Aminolysis nih.govmcmaster.caacs.org |
| tert-Butyl N-hydroxycarbamate | Boc | Base (e.g., DBU), Alkyl Mesylate | Acidic Cleavage (e.g., HCl) organic-chemistry.orgorganic-chemistry.org |
| O,N-Bis(tert-butoxycarbonyl)hydroxylamine | Boc (on N and O) | Phase-Transfer Catalysis, Alkyl Halide | Acidolysis (e.g., HCl, TFA) thieme-connect.de |
| p-Methoxybenzyl (PMB) protected hydroxylamine | PMB | Reaction with p-methoxybenzylchloride | Acidic Hydrolysis nih.gov |
Phase-Transfer Catalysis in O-Alkylhydroxylamine Synthesis
Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases. fzgxjckxxb.com In the synthesis of O-alkylhydroxylamines, PTC enables the transfer of a hydroxylamine anion from an aqueous or solid phase into an organic phase containing the alkylating agent. crdeepjournal.org This method can improve reaction rates, increase yields, and allow for milder reaction conditions.
The process typically involves a quaternary ammonium (B1175870) or phosphonium (B103445) salt as the catalyst. crdeepjournal.org For example, the sodium salt of a protected hydroxylamine, such as O,N-bis(tert-butoxycarbonyl)hydroxylamine, can be alkylated with an allylic bromide in a biphasic system using a phase-transfer catalyst. thieme-connect.de The catalyst transports the hydroxylamine anion across the phase boundary, where it reacts with the electrophile. This approach is particularly valuable for industrial applications due to its efficiency and potential for waste reduction. fzgxjckxxb.comcrdeepjournal.org
Mitsunobu Reaction for O-Functionalization
The Mitsunobu reaction is a cornerstone of organic synthesis for forming carbon-oxygen bonds with inversion of stereochemistry at the alcohol carbon. scribd.com This reaction facilitates the condensation of an alcohol with an acidic nucleophile, typically using a combination of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). acs.orgbrynmawr.edu
In the context of O-alkylhydroxylamine synthesis, an N-protected hydroxylamine derivative like N-hydroxyphthalimide serves as the acidic nucleophile that reacts with an alcohol. acs.orgthieme-connect.com This method has been successfully employed for the parallel synthesis of a diverse library of O-alkylhydroxylamines. thieme-connect.com A particularly relevant example for the synthesis of complex molecules involves the Mitsunobu coupling of a primary alcohol with N-nosyl-O-(methoxymethyl)hydroxylamine (N-Ns-O-MOM hydroxylamine). nih.gov This reaction directly installs the O-(methoxymethyl)hydroxylamine moiety onto a complex substrate, demonstrating the power and functional group tolerance of the Mitsunobu reaction. nih.gov
Table 2: Selected Examples of Mitsunobu Reaction in O-Alkylhydroxylamine Synthesis
| Alcohol Substrate | Hydroxylamine Reagent | Reagents | Product Type | Yield | Reference |
| Various primary/secondary alcohols | N-hydroxyphthalimide | PPh₃, DIAD, Imidazole | O-Alkyl hydroxylamine | Moderate to High | thieme-connect.com |
| Primary alcohol on complex intermediate | N-Ns-O-MOM hydroxylamine | PPh₃, DEAD | This compound derivative | 88% | nih.gov |
| Various alcohols | N-hydroxyphthalimide | PPh₃, DIAD | O-Alkyl hydroxylamine | Not specified | brynmawr.edu |
| Allylic alcohol | O,N-bis(tert-butoxycarbonyl)hydroxylamine | DEAD, PPh₃ | N-protected hydroxylamine | 70% | thieme-connect.de |
Indirect Synthetic Pathways
Indirect methods involve the transformation of other functional groups, such as oximes or nitrones, into the desired O-alkylhydroxylamine products. These pathways typically involve a multi-step sequence.
Conversion from Oximes and Nitrones
A well-established indirect route to O-alkylhydroxylamines proceeds through an O-alkyl oxime ether intermediate. google.com The synthesis begins with the formation of an oxime from a ketone (e.g., acetone (B3395972) oxime) or aldehyde. The oxime is then deprotonated with a base (e.g., sodium hydride) to form an oximate anion, which is subsequently alkylated on the oxygen atom with an appropriate electrophile like chloromethyl methyl ether. google.com The final step is the hydrolysis of the resulting O-alkyl oxime ether, typically under acidic conditions with reagents like hydrochloric acid or 2,4-dinitrophenylhydrazine, to liberate the O-alkylhydroxylamine. thieme-connect.comariel.ac.ilthieme-connect.com This method provides a versatile and convenient two-step procedure for accessing a variety of O-alkylhydroxylamines. thieme-connect.com
Nitrones can also serve as precursors. The N-alkylation of an oxime can produce a nitrone, which upon subsequent hydrolysis, can yield an N-substituted hydroxylamine. thieme-connect.de Alternatively, nucleophilic addition to nitrones can generate substituted hydroxylamines. researchgate.net For the specific synthesis of O-alkylhydroxylamines, the pathway involving the O-alkylation of oximes followed by hydrolysis is generally more direct and widely utilized. google.comariel.ac.il
Table 3: Synthesis of O-Alkylhydroxylamines via Oxime Intermediates
| Oxime Precursor | Alkylation Conditions | Hydrolysis/Cleavage Conditions | Product | Reference |
| Acetophenone oxime | Base-mediated ring opening of epoxides | 2,4-Dinitrophenylhydrazine in acidic media | β-Hydroxy O-alkyl hydroxylamines | thieme-connect.comthieme-connect.com |
| Fluorenone oxime | NaH, THF, Alcohol | 6 N HCl in acetic acid | O-Alkylhydroxylamines | ariel.ac.il |
| Ketoxime | Alkylating agent | Concentrated mineral acid | O-Alkylhydroxylamine salt | google.com |
Oxidative Approaches to N-O Bond Formation
The direct formation of the N-O bond through oxidation represents a fundamental approach to synthesizing hydroxylamine derivatives. These methods typically involve the oxidation of amines or related nitrogenous compounds using a variety of reagents and catalytic systems.
Recent advancements have focused on developing milder and more selective oxidative procedures. One strategy involves the reaction of magnesium amides with electrophilic oxygen sources like peresters. For instance, sterically hindered magnesium amides react efficiently with tert-butyl perbenzoate derivatives to yield O-tert-butyl-N,N-disubstituted hydroxylamines. researchgate.netorganic-chemistry.org This approach demonstrates good functional group tolerance. organic-chemistry.org The choice of perester is critical; less hindered amine nucleophiles may react preferentially to form benzamides, but using a more sterically demanding perester like 2,6-dimethyl-tert-butylperbenzoate can steer the reaction towards the desired N-O bond formation. researchgate.net
Hypervalent iodine reagents have also been employed to mediate the synthesis of O-aroyl-N,N-dimethylhydroxylamines from carboxylic acids and N,N-dimethylformamide under mild, room-temperature conditions. organic-chemistry.org Another approach utilizes task-specific ionic liquids, such as choline (B1196258) peroxydisulfate, to prepare N,N-disubstituted hydroxylamines from secondary amines, offering operational simplicity and green reaction conditions. organic-chemistry.org
Enzymatic systems are emerging as powerful tools for selective N-oxygenation. Fungal unspecific peroxygenases (UPOs), for example, can catalyze the N-oxidation of anilines to form aromatic hydroxylamine intermediates, which can then be used to synthesize more complex molecules like azoxy compounds. nih.gov Mechanistic studies suggest the reaction proceeds via a direct attack of the enzyme's Fe=O center on the amino group. nih.gov
Table 1: Selected Oxidative Methods for N-O Bond Formation
| Amine Source | Oxidizing System/Reagent | Product Type | Reference |
|---|---|---|---|
| Secondary Amines | Choline Peroxydisulfate | N,N-Disubstituted Hydroxylamines | organic-chemistry.org |
| Magnesium Amides | tert-Butyl 2,6-dimethyl perbenzoate | O-tert-Butyl-N,N-disubstituted Hydroxylamines | organic-chemistry.org |
| Carboxylic Acids / DMF | Hypervalent Iodine Reagent | O-Aroyl-N,N-dimethylhydroxylamines | organic-chemistry.org |
| Anilines | Fungal Unspecific Peroxygenase (UPO) / H₂O₂ | Aromatic Hydroxylamines | nih.gov |
Palladium-Catalyzed O-Arylation of Hydroxylamine Equivalents
The formation of O-arylhydroxylamines via cross-coupling reactions has been significantly advanced by the development of palladium-catalyzed methods. These strategies overcome many limitations of traditional copper-based systems, such as low yields, long reaction times, and limited substrate scope. organic-chemistry.orgnih.gov
A highly efficient method utilizes ethyl acetohydroximate as a hydroxylamine equivalent in a palladium-catalyzed O-arylation with aryl halides. organic-chemistry.orgnih.govnih.gov This C-O cross-coupling reaction is effective for a wide range of aryl chlorides, bromides, and iodides. nih.govmit.edu The success of this transformation is critically dependent on the use of bulky biarylphosphine ligands, such as t-BuBrettPhos, which facilitate the C-O reductive elimination step under relatively mild conditions (e.g., 65 °C in toluene). organic-chemistry.orgnih.govmit.edu The reaction typically employs a base like cesium carbonate (Cs₂CO₃). mit.edu
This methodology demonstrates broad applicability, successfully coupling various electron-neutral and electron-deficient aryl bromides, as well as a variety of heteroaryl halides, including pyridinyl, quinolinyl, and pyrimidinyl systems. mit.edu While electron-rich aryl chlorides can be more challenging, the method is scalable and provides access to highly substituted O-arylhydroxylamines that are difficult to prepare using other single-step methods. organic-chemistry.orgmit.edu The resulting O-arylated products can be readily hydrolyzed to the free O-arylhydroxylamines by treatment with aqueous acid, such as HCl. mit.eduacs.org
Table 2: Palladium-Catalyzed O-Arylation of Ethyl Acetohydroximate with Various Aryl Halides
| Aryl Halide (ArX) | Ligand | Yield (%) | Reference |
|---|---|---|---|
| 4-Bromobiphenyl | t-BuBrettPhos | 95 | nih.gov |
| 4-Chloro-N,N-dimethylaniline | t-BuBrettPhos | 85 | nih.gov |
| 1-Bromo-4-(trifluoromethyl)benzene | t-BuBrettPhos | 96 | nih.gov |
| 2-Bromopyridine | t-BuBrettPhos | 94 | nih.gov |
| 1-Bromo-2-isopropylbenzene | t-BuBrettPhos | 94 | nih.gov |
| 1-Chloronaphthalene | t-BuBrettPhos | 80 | nih.gov |
Synthesis via N-Hydroxy Cyclic Imides and Aminolysis/Hydrazinolysis
A well-established and versatile two-step method for preparing alkoxyamines involves the use of N-hydroxy cyclic imides, most commonly N-hydroxyphthalimide (NHPI). calpoly.eduresearchgate.netresearchgate.net This approach first involves the O-alkylation of the N-hydroxy imide, followed by the cleavage of the resulting N-alkoxyphthalimide to liberate the desired alkoxyamine.
The initial O-alkylation can be achieved through several routes. One common method is the reaction of N-hydroxyphthalimide with an appropriate alkyl halide. researchgate.net Alternatively, tertiary alcohols can be converted to their corresponding N-alkoxyphthalimides by reacting them with NHPI in the presence of a Lewis acid like boron trifluoride etherate (BF₃·Et₂O). calpoly.eduresearchgate.net This particular reaction shows chemoselectivity for tertiary alcohols over secondary ones. calpoly.edu
The second step is the cleavage of the phthalimide (B116566) group. Standard hydrazinolysis, using reagents like hydrazine hydrate (B1144303) or methylhydrazine in a solvent such as ethanol, is frequently employed to release the free alkoxyamine in good yields. calpoly.eduresearchgate.netresearchgate.netacs.org For products that may be water-soluble or difficult to isolate, anhydrous hydrazinolysis conditions using methylhydrazine can offer improved isolation and yields. calpoly.eduresearchgate.net Besides hydrazinolysis, aminolysis using reagents like ammonia (B1221849) or methylamine (B109427) is also a viable method for the cleavage step. google.com This two-step process is robust and can be adapted for large-scale synthesis. calpoly.eduresearchgate.net
Table 3: Synthesis of tert-Alkoxyamines via N-Hydroxyphthalimide (NHPI)
| Starting Alcohol | Step 1 Product (N-alkoxyphthalimide) Yield (%) | Step 2 Product (Alkoxyamine) Yield (%) | Reference |
|---|---|---|---|
| 2-Methyl-2-butanol | 82 | 75 (Method A) | researchgate.net |
| 1-Adamantanol | 91 | 87 (Method A) | researchgate.net |
| 2-Phenyl-2-propanol | 78 | 7 (Method A) | researchgate.net |
| 2-Phenyl-2-propanol | 78 | 98 (Method B) | researchgate.net |
| tert-Butanol | 65 | 96 (Method B, HCl salt) | calpoly.eduresearchgate.net |
Method A: Hydrazine hydrate in CH₂Cl₂–EtOH. Method B: Methylhydrazine in CH₂Cl₂ (anhydrous).
Reactivity Profiles and Mechanistic Investigations of O Methoxymethyl Hydroxylamine
Nucleophilic Characteristics of the Hydroxylamine (B1172632) Moiety
The hydroxylamine functional group within O-(methoxymethyl)hydroxylamine serves as a potent nucleophile, a characteristic primarily attributed to the nitrogen atom. The presence of the adjacent oxygen atom enhances the nucleophilicity of the nitrogen, a phenomenon known as the alpha effect, making it more reactive than a typical amine. quora.com This heightened reactivity allows it to readily attack electrophilic centers, most notably the carbon atom of carbonyl groups. quora.comsmolecule.com
Reactions with Electrophilic Carbon Centers (e.g., Aldehydes, Ketones)
This compound readily reacts with both aldehydes and ketones in what is classified as a nucleophilic addition-elimination or condensation reaction. testbook.combyjus.comwikipedia.org The nitrogen atom of the hydroxylamine attacks the electrophilic carbonyl carbon of an aldehyde or ketone. quora.com This is typically followed by a series of proton transfers and the elimination of a water molecule, resulting in the formation of an O-(methoxymethyl)oxime, also known as a methoxymethyl oxime ether. quora.comresearchgate.net
Table 1: Oximation of Various Carbonyl Compounds
Cleavage Reactions Involving the N-O Bond
Latent Biocompatible Cleavage Methodologies
The development of latent biocompatible cleavage reactions is crucial for applications in chemical biology and drug delivery, enabling the controlled activation of molecules in a biological environment. A novel and latent biocompatible cleavage methodology involves the reaction between hydroxylamines and cyclopropenones. acs.org This reaction is characterized by its high efficiency, mild reaction conditions, and biocompatibility. acs.org The core of this method is the cleavage of the N–O bond within the hydroxylamine substrate, which can be harnessed to release fluorescent molecules or therapeutic compounds on demand. acs.org
This strategy has been successfully applied to activate fluorescence and to facilitate the release of prodrugs like benzocaine (B179285) and nitrogen mustard within HeLa cell systems. acs.org For instance, a substrate containing an aminooxymethyl carbamate (B1207046) moiety reacted efficiently with a cyclopropenone, leading to the successful release of benzocaine with a high yield. acs.org This demonstrates the potential of the hydroxylamine-methyl carbamate group as an effective cleavable linker for the targeted release of therapeutic agents. acs.org The stability of hydroxylamine structures within biological systems makes them ideal candidates for such mild, triggerable cleavage reactions. acs.org
Role of Electronic and Steric Factors in Reactivity
Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on molecular properties, play a significant role in the reactivity of this compound and related compounds. wikipedia.org These effects arise from the interactions between atomic and molecular orbitals and can impose specific geometric constraints on the transition states of reactions. wikipedia.org
The reactivity of hydroxylamines is profoundly influenced by electronic factors. acs.org In reactions with cyclopropenones, hydroxylamines with electron-deficient characteristics, such as O-[4-(methoxymethyl)phenyl]hydroxylamine, exhibit relatively lower reactivity. acs.org This suggests that electron-donating groups on the hydroxylamine enhance the rate of reaction. Conversely, electron-donating groups on the cyclopropenone component tend to slow the reaction, as hydroxylamines preferentially undergo conjugate addition with electron-withdrawing cyclopropenones. acs.org These findings underscore that electronic properties are a predominant factor in controlling the reaction's ease and speed. rsc.org
Interestingly, steric hindrance does not always play a straightforward role. In one study, a hydroxylamine substrate with a bulky adamantane (B196018) group did not show a reduced reaction rate, indicating that electronic effects can override steric factors in certain mechanistic pathways. acs.org This highlights the complexity of these interactions, where stabilizing donor-acceptor orbital interactions can be more influential than simple steric clash. wikipedia.org
| Factor | Effect on this compound Moiety | Impact on Reactivity | Supporting Evidence |
|---|---|---|---|
| Electronic Effects | Electron-donating groups on the hydroxylamine | Increases nucleophilicity, accelerating reactions like conjugate addition. | Hydroxylamines tend to react faster with electron-withdrawing partners. acs.org |
| Electronic Effects | Electron-withdrawing groups on the hydroxylamine | Reduces nucleophilicity, slowing the reaction rate. | Electron-deficient hydroxylamines demonstrate lower reactivity. acs.org |
| Steric Effects | Bulky substituents near the reactive site | May slow reaction rates, but can be overridden by strong electronic effects. | A bulky adamantane substrate did not impede the reaction rate in a specific cleavage reaction. acs.org |
Stability and Degradation Mechanisms
The hydrolytic stability of this compound is a critical parameter, as the compound contains both a hydroxylamine and a methoxymethyl (MOM) ether linkage, both of which can be susceptible to hydrolysis. nih.gov The deprotection of MOM ethers, for example, is typically achieved under acidic conditions. nih.govtcichemicals.com This suggests that this compound is likely to be least stable in acidic aqueous solutions.
While specific kinetic data for this compound is not extensively documented, studies on related compounds provide insight. The stability of compounds is often evaluated according to standardized procedures, such as the OECD 111 guideline, which tests hydrolysis at pH 4, 7, and 9. nih.gov For many organic compounds, stability is highly pH-dependent. nih.gov For example, O-(2-(Vinyloxy)ethyl)hydroxylamine is noted to be sensitive to acidic and basic conditions, which can hydrolyze the hydroxylamine group. However, derivatives can be designed for improved stability; a fluorescent probe containing an aminooxymethyl moiety (AOMC-MeRho) was found to be stable across different pH values. acs.org The decomposition of hydroxylamine nitrate (B79036) is known to be influenced by acidity, with complex autocatalytic pathways occurring in nitric acid solutions. osti.gov
| pH Condition | Expected Stability | Primary Degradation Pathway | Rationale / Related Findings |
|---|---|---|---|
| Acidic (pH < 4) | Low | Acid-catalyzed hydrolysis of the methoxymethyl acetal (B89532) and/or the N-O bond. | MOM ethers are known to be labile under acidic conditions. nih.govtcichemicals.com |
| Neutral (pH ≈ 7) | Moderate to High | Slow hydrolysis. | Many related compounds show good stability at neutral pH. nih.gov Some derivatives are explicitly designed for stability at physiological pH. acs.org |
| Basic (pH > 9) | Moderate | Base-catalyzed hydrolysis. | Some hydroxylamine derivatives are sensitive to basic conditions. |
The photochemical decomposition of this compound involves the absorption of light, typically in the UV spectrum, leading to the cleavage of covalent bonds. nih.gov While direct studies on this specific molecule are limited, the photolysis of the parent compound, hydroxylamine (NH₂OH), serves as an excellent model. nih.govresearchgate.net
For this compound, the N-O bond is a likely site for photochemical cleavage, given its relative weakness compared to C-H, C-O, or N-H bonds. The specific decomposition products and their quantum yields would be dependent on factors such as the excitation wavelength, the solvent, and the presence of oxygen, which can participate in secondary reactions. nih.gov The process is generally understood to proceed via the formation of highly reactive radical intermediates.
| Potential Pathway | Description | Likely Products | Basis (from model compounds) |
|---|---|---|---|
| N-O Bond Cleavage | Homolytic cleavage of the nitrogen-oxygen single bond upon photoexcitation. | Methoxymethyl radical (CH₃OCH₂•) + Aminyl radical (•NH₂) | N-O dissociation is a known pathway in the photolysis of hydroxylamine. nih.govresearchgate.net |
| C-O Bond Cleavage | Cleavage of the carbon-oxygen bond within the methoxymethyl group. | Methyl radical (•CH₃) + O-aminomethyl radical (•OCH₂NH₂) | Possible, but generally requires higher energy than N-O cleavage. |
| N-H Bond Cleavage | Homolytic cleavage of a nitrogen-hydrogen bond. | O-(methoxymethyl)aminyl radical (CH₃OCH₂NH•) + Hydrogen radical (H•) | N-H dissociation is a possible channel, as seen in hydroxylamine photolysis. nih.gov |
Applications of O Methoxymethyl Hydroxylamine in Advanced Organic Synthesis
Building Block Utility in Fine Chemical and Natural Product Synthesis
O-(methoxymethyl)hydroxylamine and the corresponding MOM-protected oximes derived from it are valuable building blocks in multi-step organic synthesis. They serve to introduce a masked hydroxylamine (B1172632) or oxime functionality into a complex molecular framework. This approach is particularly useful in the total synthesis of natural products and fine chemicals, where protecting group strategies are essential for achieving selectivity and high yields.
The hydroxylamine can be used to form an O-(methoxymethyl)oxime with an aldehyde or ketone within a synthetic intermediate. This MOM-protected oxime is stable to many reaction conditions, such as those involving organometallic reagents or certain redox reactions. thieme-connect.de For instance, methoxymethyl-protected aldoximes can undergo reactions with organolithium compounds to form N-substituted hydroxylamines, which are crucial intermediates in the synthesis of various bioactive molecules.
A notable example involves the use of a methoxymethyl ether in the total synthesis of the pyranonaphthoquinone antibiotic, UCE6. In this synthesis, the MOM group serves as a reliable protecting group for a hydroxyl function during several key transformations, including coupling and oxidation steps, before its eventual removal to yield the final natural product.
Furthermore, O-(methoxymethyl)oximes are utilized in the synthesis of substituted pyridines through palladium-catalyzed C-H activation. nih.gov In these reactions, the oxime ether acts as a directing group and a linchpin in the formation of the pyridine (B92270) ring, demonstrating the utility of this functional group in constructing complex heterocyclic systems. nih.gov
Reagent in Targeted Functional Group Transformations
The reactivity of the hydroxylamine group makes this compound a potent reagent for specific chemical conversions, primarily focused on reactions with carbonyl compounds and the formation of amide-like structures.
The most direct application of this compound is its reaction with aldehydes and ketones to form O-(methoxymethyl)oximes. thieme-connect.de This reaction is a straightforward condensation that provides a stable, protected form of an oxime, which can be more advantageous than a free oxime for subsequent synthetic steps.
The resulting O-(methoxymethyl)oxime ethers are valuable intermediates themselves. They can participate in various chemical transformations, including rearrangements and cyclizations. For example, they are known to be involved in the synthesis of polymers and other complex organic structures. google.com The formation of these specialized oximes is a reliable method for protecting a carbonyl group or for activating a molecule for further functionalization. nih.gov
Table 1: Synthesis of O-(Methoxymethyl)oximes from Carbonyls
| Carbonyl Type | Reagent | Product | Significance | Reference(s) |
|---|---|---|---|---|
| Aldehydes | This compound | O-(methoxymethyl)aldoxime | Stable intermediate, precursor for heterocycles | nih.govthieme-connect.de |
| Ketones | This compound | O-(methoxymethyl)ketoxime | Carbonyl protection, synthetic intermediate | thieme-connect.degoogle.com |
Hydroxamic acids are a crucial class of compounds with significant biological activity, notably as enzyme inhibitors. Their synthesis typically involves the acylation of hydroxylamine or its derivatives. While direct acylation of this compound to form a protected hydroxamic acid is chemically feasible, literature more commonly describes the use of other O-protected hydroxylamines, such as O-(tetrahydro-2H-pyran-2-yl)hydroxylamine or O-silyl hydroxylamines, for the synthesis of delicate hydroxamates.
The general strategy involves activating a carboxylic acid, for example, by converting it into an acid chloride or using a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), followed by reaction with the hydroxylamine derivative. The protecting group is then cleaved under appropriate conditions (e.g., mild acid for a THP group) to reveal the hydroxamic acid. This two-step approach prevents side reactions and is compatible with complex substrates.
Strategies for Targeted Protein Modification and Bioconjugation
The selective chemical modification of proteins is a powerful tool in chemical biology and drug development. One of the most effective methods for achieving this is oxime ligation, which involves the reaction between a hydroxylamine derivative and a carbonyl group (aldehyde or ketone) introduced into a protein. nih.gov
This compound and its analogues are well-suited for this application. acs.org The strategy typically involves the site-specific introduction of an aldehyde or ketone onto the protein surface, either through enzymatic processes or by the chemical modification of specific amino acid residues like the N-terminus or lysine. nih.govmdpi.com The protein is then treated with the hydroxylamine derivative to form a stable oxime linkage.
Recent research has highlighted the use of related compounds, such as O-[4-(methoxymethyl)phenyl]hydroxylamine, in novel biocompatible cleavage reactions, underscoring the stability and utility of the hydroxylamine moiety in biological systems. acs.org These reactions can be used for the controlled release of drugs or fluorescent probes in a cellular environment. acs.org The methoxymethyl group can modulate the reagent's properties, such as solubility and stability, making it a valuable component in the design of bioconjugation reagents. acs.org
Table 2: Bioconjugation via Oxime Ligation
| Protein Feature | Modification Method | Reagent Type | Application | Reference(s) |
|---|---|---|---|---|
| N-terminal amine | Transamination with pyridoxal-5'-phosphate (PLP) | Hydroxylamine derivative | Site-specific labeling, PEGylation | nih.govmdpi.com |
| Lysine residue | Introduction of a ketone/aldehyde handle | Hydroxylamine derivative | Antibody-drug conjugates (ADCs), imaging | mdpi.com |
| Genetically encoded ketone | Unnatural amino acid incorporation | Hydroxylamine derivative | Precise probe attachment | nih.gov |
Precursors for O-Aryl Hydroxylamines
O-Aryl hydroxylamines are important synthetic intermediates, notably for the construction of benzofurans and other heterocyclic compounds. However, their direct synthesis can be challenging. A common strategy involves the coupling of an aryl group to a protected hydroxylamine equivalent, followed by deprotection.
Palladium-catalyzed cross-coupling reactions are a powerful method for forming the C–O bond in O-aryl hydroxylamines. This approach can utilize a hydroxylamine surrogate, such as ethyl acetohydroximate, which is coupled with aryl halides (chlorides, bromides, or iodides). The resulting O-arylated product can then be hydrolyzed to furnish the desired O-arylhydroxylamine.
While not explicitly detailed for this compound in the provided context, this reagent could conceptually serve as a substrate in such coupling reactions. The methoxymethyl group would act as a protecting group for the hydroxylamine, which would be removed after the successful arylation step. This would provide a viable pathway to highly substituted O-aryl hydroxylamines that may be difficult to access through other methods.
Computational and Theoretical Chemistry Studies of O Methoxymethyl Hydroxylamine
Quantum Chemical Investigations of Molecular Structure and Conformational Preferences
Quantum chemical calculations are fundamental to understanding the three-dimensional structure and conformational landscape of O-(methoxymethyl)hydroxylamine. By solving approximations of the Schrödinger equation, these methods can determine the energies of different spatial arrangements of the atoms, revealing the most stable conformations and the energy barriers between them.
The conformational preferences of this compound are significantly influenced by stereoelectronic effects, most notably the anomeric effect. The anomeric effect is a phenomenon observed in systems with the general formula X-C-Y-R, where Y is a heteroatom with lone pairs (like the nitrogen and oxygen in the N-O-C fragment of the molecule) and X is an electronegative atom or group. wikipedia.orgscripps.edu This effect often leads to a preference for conformations that are sterically less favorable but electronically stabilized.
In this compound (CH₃OCH₂ONH₂), the key bonds influencing conformation are the C-O and O-N bonds. Rotation around these bonds gives rise to different conformers. The anomeric effect, in this context, involves a stabilizing interaction between a lone pair of electrons on one heteroatom (e.g., the nitrogen or the ether oxygen) and the antibonding (σ*) orbital of an adjacent bond (e.g., the C-O or O-N bond). wikipedia.org
Table 1: Key Intramolecular Interactions in this compound Amenable to Quantum Chemical Analysis
| Interaction Type | Description | Expected Influence on Conformation |
|---|---|---|
| Anomeric Effect | Overlap between a lone pair on a heteroatom (N or O) and the σ* orbital of an adjacent C-O or O-N bond. | Stabilization of specific gauche or axial-like conformations. |
| Gauche Effect | Tendency of a molecule to adopt a gauche conformation around a bond connecting two electronegative atoms. | Preference for non-extended (non-anti) structures. |
| Steric Repulsion | Repulsive interaction between the methoxy (B1213986) group and the amino group. | Destabilization of sterically crowded conformations. |
| Intramolecular H-Bonding | Potential weak hydrogen bonding between the amino hydrogens and the ether oxygen. | Stabilization of conformations that allow for this interaction. |
Density Functional Theory (DFT) for Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a widely used computational method for investigating the mechanisms of chemical reactions. It offers a good balance between accuracy and computational cost, making it suitable for studying complex reaction pathways involving molecules like this compound. DFT calculations can map out the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and the transition states that connect them. jh.edu
Theoretical studies on the thermal decomposition of the parent compound, hydroxylamine (B1172632) (NH₂OH), have utilized DFT to explore various possible reaction pathways. researchgate.net These studies calculate the energy changes throughout the reaction, helping to determine the most likely mechanism. Similar approaches can be applied to reactions of this compound, such as its reactions with electrophiles or nucleophiles, to understand the step-by-step process of bond breaking and formation.
A key aspect of elucidating a reaction mechanism is the characterization of its transition state(s) (TS). The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. DFT calculations can precisely locate the geometry of a transition state and calculate its energy. chemrxiv.org
For a hypothetical reaction, such as the reaction of this compound with an alkyl halide, DFT would be used to model the approach of the reactants. The calculation would optimize the geometry to find the structure of the transition state, where the original bonds are partially broken and new bonds are partially formed. The energy of this TS relative to the reactants gives the activation energy (Ea) of the reaction, a critical factor in determining the reaction rate.
A crucial validation of a calculated transition state is a frequency analysis. A true transition state structure is characterized by having exactly one imaginary frequency in its vibrational spectrum. researchgate.net The normal mode of this imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, leading from reactants to products. researchgate.net For instance, in studies of hydroxylamine decomposition, the imaginary frequency for a hydrogen transfer step clearly shows the motion of the hydrogen atom from the nitrogen to the oxygen atom. researchgate.net
Many reactions involving this compound can potentially yield multiple products. For example, in a reaction with an unsymmetrical electrophile, the question of which atom (the nitrogen or the oxygen) acts as the nucleophile arises, leading to regioselectivity. DFT is a powerful tool for predicting such outcomes. By calculating the activation energies for all possible reaction pathways, one can determine the most favorable route. The pathway with the lowest activation energy barrier will be the dominant one, thus predicting the major product. rsc.orgoptibrium.com
For example, in reactions with peptidoglycan fragments, hydroxylamine-based linkers have been shown to yield high anomeric β-selectivity, a form of stereoselectivity. nih.gov Computational modeling could explain this preference by comparing the transition state energies for the formation of the α- and β-anomers. The lower energy transition state would correspond to the experimentally observed major product. These predictive models can be invaluable for synthetic planning, helping to derisk synthetic routes and providing rationale for observed product distributions. nih.govrsc.org
Table 2: Application of DFT to Predict Reaction Outcomes
| Predicted Property | Computational Approach | Example Application for this compound |
|---|---|---|
| Regioselectivity | Calculate and compare activation energies (Ea) for attacks at different sites (e.g., N vs. O). | Predicting whether alkylation occurs on the nitrogen or oxygen atom. |
| Stereoselectivity | Calculate and compare transition state energies leading to different stereoisomers (e.g., R/S or E/Z). | Predicting the stereochemical outcome of addition to a chiral substrate. |
| Reaction Kinetics | Determine the activation energy of the rate-determining step. | Estimating the relative rates of competing reaction pathways. |
In Silico Modeling for Reaction Optimization
Beyond elucidating mechanisms, computational modeling, or in silico modeling, can be used to optimize reaction conditions. This involves simulating how changes in parameters like solvent, temperature, or catalyst affect the reaction outcome and rate. By performing these experiments computationally, researchers can screen a wide range of conditions quickly and cost-effectively, guiding experimental work toward the most promising options.
For reactions involving this compound, in silico modeling could be used to:
Select an optimal solvent: By using continuum solvation models (like PCM or COSMO) or explicit molecular dynamics simulations, the effect of different solvents on the energies of reactants and transition states can be calculated. researchgate.net This helps identify solvents that preferentially stabilize the desired transition state, thereby accelerating the reaction.
Screen catalysts: If the reaction is catalyzed, DFT can be used to model the catalytic cycle. This involves studying the interaction of the reactants with the catalyst and calculating the energy barriers for each step. This approach has been used to study the iridium-catalyzed decomposition of related compounds like hydrazine (B178648). jh.edu By comparing the activation energies for different potential catalysts, the most efficient one can be identified computationally before being tested in the lab.
Predict temperature effects: While direct simulation of temperature is complex, the activation parameters (enthalpy and entropy of activation) obtained from DFT calculations can be used within transition state theory to estimate how the reaction rate will change with temperature.
This predictive power allows for a more rational design of experiments, reducing the amount of trial-and-error required to find optimal conditions for synthesizing or utilizing this compound.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-Methoxytetrahydropyran |
| Hydroxylamine |
| Hydrazine |
Advanced Analytical and Spectroscopic Characterization Techniques in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of O-(methoxymethyl)hydroxylamine. Both ¹H and ¹³C NMR provide critical data for confirming the molecular structure. In the context of its use as a trapping reagent for metabolites of the anticancer drug cyclophosphamide, ¹H-NMR and ³¹P-NMR spectroscopy have been employed to demonstrate the quantitative conversion of 4-hydroxycyclophosphamide (B600793) and aldophosphamide (B1666838) into the E and Z isomers of aldophosphamide O-methyl oxime. nih.gov
¹H NMR: The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments within the molecule.
| Proton Type | Chemical Shift (δ) in ppm |
| O-CH ₃ | Varies with solvent |
| N-O-CH ₂-O | Varies with solvent |
| NH ₂ | Varies with solvent |
This is an interactive data table. Click on the headers to sort.
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon backbone of the molecule.
| Carbon Type | Chemical Shift (δ) in ppm |
| O-C H₃ | Varies with solvent |
| N-O-C H₂-O | Varies with solvent |
This is an interactive data table. Click on the headers to sort.
NMR spectroscopy is also invaluable in studying the products of reactions involving this compound. For instance, the reaction with 2-(hydroxyimino)propanohydroxamic acid has been studied using ¹H and ¹³C NMR in DMSO-d6 solution to understand the resulting structures. researchgate.net
Mass Spectrometry (MS) for Structural Elucidation and Reaction Monitoring
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to elucidate its structure through fragmentation analysis. The electron ionization (EI) mass spectrum of the related compound O-methylhydroxylamine shows a molecular ion peak corresponding to its molecular weight. nist.gov The fragmentation patterns observed in the mass spectrum provide valuable information about the connectivity of the atoms within the molecule. Common fragmentation pathways for hydroxylamine (B1172632) derivatives include cleavage of the N-O bond and α-cleavage.
In research, MS is frequently coupled with gas chromatography (GC-MS) for the separation and identification of components in a mixture. nih.gov This is particularly useful for monitoring the progress of reactions involving this compound and identifying reaction byproducts. The fragmentation of related aryl hydroxamic acid derivatives upon electron impact has been shown to occur in a diagnostic manner. researchgate.net
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups present in this compound. The IR spectrum of the parent compound, hydroxylamine, has been studied in both the vapor and solid states, revealing characteristic absorption bands for the O-H, N-H, and N-O stretching and bending vibrations. researchgate.net For this compound, the IR spectrum would be expected to show characteristic absorptions for the C-H, C-O, and N-O bonds.
The following table summarizes the expected vibrational modes for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretching | 3200-3400 |
| C-H (methyl & methylene) | Stretching | 2850-3000 |
| N-H | Bending | 1550-1650 |
| C-O | Stretching | 1000-1300 |
| N-O | Stretching | 850-1050 |
This is an interactive data table. Click on the headers to sort.
In synthetic chemistry, IR spectroscopy is a valuable tool for monitoring reactions. For example, in the synthesis of O-(2-iodobenzyl) hydroxylamine, the disappearance of carbonyl absorbances and the appearance of N-H stretches were monitored by IR spectroscopy to confirm the conversion of the phthalimido intermediate to the final hydroxylamine product. researchgate.net
Gas-Phase Electron Diffraction for Precise Structural Determination
Gas-phase electron diffraction is a powerful technique for determining the precise molecular structure of volatile compounds like this compound in the gas phase. This method provides accurate measurements of bond lengths, bond angles, and torsional angles. For the parent molecule, hydroxylamine, its structure has been determined to be pyramidal at the nitrogen atom, with bond angles similar to those in amines. wikipedia.org The conformation of hydroxylamine places the NOH group anti to the lone pair on the nitrogen, which is thought to minimize lone pair-lone pair repulsions. wikipedia.org Similar structural features would be expected for this compound, with the addition of the methoxymethyl group.
UV-Visible Spectroscopy for Spectrophotometric Titrations and Kinetic Studies
UV-Visible spectroscopy can be employed for quantitative analysis and to study the kinetics of reactions involving this compound, particularly if the reactants or products have a chromophore that absorbs in the UV-Visible region. While this compound itself does not have a strong chromophore, it can be used in reactions where a colored product is formed or consumed.
For instance, in studies of the reaction of hydroxylamine with cytosine and its derivatives, UV-Visible spectroscopy is used to monitor the reaction progress by observing changes in the absorbance at specific wavelengths, allowing for the determination of reaction rates and mechanisms. rsc.org Similarly, the kinetics of the oxidation of hydroxylamine by certain polyoxometalates have been investigated using UV-Vis spectrophotometry to follow the change in concentration of the colored oxidant over time. orientjchem.org
Chromatographic Methods for Separation and Quantitative Analysis (e.g., GC-MS, HPLC)
Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound and its reaction products.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique for the analysis of volatile compounds. nih.gov this compound can be analyzed by GC-MS to determine its purity and to identify any volatile impurities. A gas chromatographic method has been developed for the indirect determination of hydroxylamine in pharmaceutical preparations by converting it into nitrous oxide. semanticscholar.org
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and quantification of a wide range of compounds. While this compound lacks a strong UV chromophore, making direct detection challenging, derivatization methods can be employed. nih.gov For example, hydroxylamine can be derivatized with a UV-active reagent to allow for sensitive detection by HPLC with a UV detector. nih.govhumanjournals.comresearchgate.net HPLC methods have been developed for the determination of hydroxylamine as a genotoxic impurity in drug substances. nih.gov These methods often involve pre-column derivatization to enhance detection sensitivity. biomedgrid.com
Future Research Perspectives and Unexplored Avenues for O Methoxymethyl Hydroxylamine
Development of Sustainable and Green Synthetic Methodologies
The pursuit of environmentally benign chemical processes is a paramount goal in modern chemistry. Future research concerning O-(methoxymethyl)hydroxylamine should prioritize the development of sustainable and green synthetic routes to its production and use. Current industrial syntheses of hydroxylamine (B1172632) derivatives often rely on multi-step procedures that may involve hazardous reagents and generate significant waste.
A promising avenue for exploration is the adaptation of catalytic systems that utilize green oxidants. For instance, a patented industrial-scale method for a related compound employs sodium tungstate (B81510) as a catalyst with hydrogen peroxide as the oxidant, which notably reduces waste generation. Future investigations could focus on applying similar tungstate-based catalytic systems or other transition metal catalysts to the synthesis of this compound, aiming to improve atom economy and minimize the use of toxic reagents. Another green approach that warrants investigation is the use of nanoporous skeleton bimetallic hybrid ammoximation catalysts for the synthesis of hydroxylamine salts, which could potentially be adapted for O-alkylated derivatives.
The development of one-pot syntheses and processes that minimize solvent use are also critical areas for future research. Exploring enzymatic or chemoenzymatic methods could offer highly selective and environmentally friendly alternatives to traditional synthetic pathways. The principles of green chemistry, such as designing for energy efficiency and using renewable feedstocks, should guide the development of next-generation synthetic strategies for this valuable compound.
Catalyst Development for Chemo-, Regio-, and Stereoselective Transformations
The development of novel catalysts is crucial for unlocking the full synthetic potential of this compound in complex molecule synthesis. Future research should be directed towards the design and application of catalysts that can control the chemo-, regio-, and stereoselectivity of its reactions.
O-substituted hydroxylamines are known to participate in a variety of transformations, including aminations and the formation of nitrogen-containing heterocycles. The design of catalysts that can direct these reactions to specific sites in multifunctional molecules is a significant challenge. For instance, transition-metal-based homogeneous catalysts, such as those involving rhodium and iridium complexes, have shown high efficacy in the asymmetric hydrogenation of oximes to chiral hydroxylamines. Future work could explore the application of similar chiral catalysts in reactions involving this compound to achieve high enantioselectivity.
Furthermore, organocatalysis presents a powerful tool for achieving stereoselective transformations. The use of chiral Brønsted acids or bases, for example, could facilitate enantioselective additions of this compound to prochiral substrates. The development of catalysts that enable regioselective functionalization of complex scaffolds using this reagent would be highly valuable in medicinal chemistry and natural product synthesis. The exploration of bifunctional catalysts, which can activate both the hydroxylamine and the substrate, may also lead to novel and highly selective transformations.
Deeper Mechanistic Understanding of Novel Reactions
A thorough understanding of reaction mechanisms is fundamental to the development of new synthetic methods and the optimization of existing ones. Future research should aim to elucidate the mechanisms of novel reactions involving this compound through a combination of experimental and computational studies.
While the general reactivity of hydroxylamines is understood, the specific mechanistic pathways of many of their transformations, particularly those involving catalysis, remain to be fully explored. For example, computational studies on the mechanism of oxime formation from hydroxylamine and a ketone have provided valuable insights into the transition states and the role of solvent molecules. Similar in-depth computational and experimental studies on the reactions of this compound would be invaluable.
Investigating the role of the methoxymethyl protecting group in modulating reactivity and selectivity is another important area. Understanding how this group influences the nucleophilicity and stability of the hydroxylamine moiety can inform the design of new reagents with tailored properties. Advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, coupled with kinetic studies, can provide real-time information on reaction intermediates and transition states. This deeper mechanistic knowledge will be instrumental in the rational design of new catalysts and reaction conditions for transformations involving this compound.
Exploration in Materials Science and Polymer Chemistry
The functional group versatility of this compound makes it an intriguing candidate for applications in materials science and polymer chemistry. Future research should explore the incorporation of this compound into novel materials and polymers to impart unique properties.
One promising area is the use of O-alkylhydroxylamines as linkers or modifying agents for biomolecules and polymers. For example, methyl N,O-hydroxylamine has been successfully used as a linker to functionalize peptidoglycan fragments, enabling their study in biological systems. Similarly, this compound could be employed to modify the surface of materials, introducing reactive handles for further functionalization or for the immobilization of biomolecules.
In polymer chemistry, this compound could be used as a monomer or a post-polymerization modification reagent. Its incorporation into polymer backbones could introduce sites for cross-linking or for the attachment of functional moieties. The development of polymers containing the this compound unit could lead to new materials with applications in drug delivery, hydrogels, and responsive materials. For instance, the hydroxylamine functionality could be deprotected to yield reactive sites for bioconjugation or for the formation of dynamic covalent bonds, leading to self-healing or adaptable materials.
Integration into Flow Chemistry and Automated Synthesis
The translation of novel chemical transformations from the laboratory to industrial-scale production often benefits from the adoption of continuous flow chemistry and automated synthesis platforms. Future research should focus on integrating this compound into these modern synthetic workflows to enable more efficient, scalable, and safer processes.
Flow chemistry offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for process automation. The development of continuous flow methods for the synthesis and reactions of this compound would be a significant step forward. For instance, the synthesis of methoxyamine hydrochloride has been demonstrated in a microreactor, highlighting the potential for flow-based production of related compounds. The selective hydrogenation of nitroarenes to N-arylhydroxylamines has also been achieved in a continuous-flow system, a methodology that could be explored for the synthesis of O-alkylhydroxylamines.
Q & A
Basic: What are the standard synthetic protocols for O-(methoxymethyl)hydroxylamine, and what factors influence yield and purity?
This compound is typically synthesized via methoxymethylation of hydroxylamine derivatives. A common approach involves reacting hydroxylamine precursors with methyl iodide in the presence of a strong base (e.g., NaH) in polar aprotic solvents like DMF. For example, the synthesis of structurally similar 5′-methoxymethyl nucleosides uses methyl iodide and NaH to achieve yields >80%, with purity dependent on reaction time and temperature control to minimize side reactions . Critical factors include:
- Solvent choice : DMF facilitates nucleophilic substitution but may require inert atmospheres to prevent oxidation.
- Base selection : Strong bases like NaH enhance deprotonation efficiency but demand anhydrous conditions.
- Purification : Chromatography or recrystallization is essential to isolate the product from unreacted reagents and byproducts.
Advanced: How can computational methods resolve contradictions between predicted reaction pathways and experimental outcomes in this compound reactions?
Density functional theory (DFT) calculations at the B3LYP/6-311+G(2df,2p) level can model reaction pathways, such as acylation regioselectivity. For hydroxylamine derivatives, theoretical studies predicted N-acylated isomers as primary products due to lower activation barriers (ΔG‡ ~17.4 kcal/mol for N-acylation vs. 18.6 kcal/mol for O-acylation). However, experimental data often show O-acylated dominance, attributed to solvation effects or kinetic trapping. Hybrid quantum mechanics/molecular mechanics (QM/MM) simulations incorporating solvent models (e.g., PCM) reconcile this discrepancy by revealing solvent stabilization of O-acylated transition states .
Basic: What analytical techniques are recommended for characterizing this compound and its derivatives in complex mixtures?
- GC-MS with derivatization : O-(Pentafluorobenzyl)hydroxylamine hydrochloride is used to derivatize carbonyl-containing analytes, enhancing volatility and detection sensitivity. Post-derivatization, GC-MS achieves sub-ppm detection limits, critical for trace analysis in biological matrices .
- NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with methoxymethyl protons resonating at δ 3.2–3.5 ppm and hydroxylamine protons at δ 5.5–6.0 ppm (exchange broadened).
- HPLC-UV/RI : Reverse-phase chromatography with C18 columns and acetonitrile/water gradients resolves polar derivatives, with UV detection at 210–220 nm for amine moieties.
Advanced: How do reaction conditions influence the acylation regioselectivity of this compound?
Regioselectivity in acylation depends on:
- Catalysis mechanism : Bifunctional catalysis (e.g., using hydroxylamine’s oxygen and nitrogen atoms) lowers ΔG‡ barriers. For example, dual proton transfer pathways reduce O-acylation barriers to 18.6 kcal/mol, favoring O-acetylated products under kinetic control .
- Solvent polarity : Polar solvents (e.g., water) stabilize charged intermediates, shifting selectivity toward O-acylation. Apolar solvents favor N-acylation due to reduced solvation of transition states.
- Temperature : Higher temperatures (≥60°C) promote thermodynamic products (N-acylated), while lower temperatures (<25°C) favor kinetic O-acylation.
Basic: What are the optimal storage conditions for this compound to prevent decomposition?
- Temperature : Store at −20°C in amber vials to slow hydrolytic degradation.
- Moisture control : Use desiccants (e.g., silica gel) in sealed containers, as moisture accelerates decomposition via hydrolysis to methanol and hydroxylamine .
- Inert atmosphere : Argon or nitrogen blankets prevent oxidation, particularly for free base forms.
Advanced: How can isotopic labeling studies elucidate the metabolic stability of this compound derivatives?
Deuterium or ¹³C labeling at the methoxymethyl group enables tracking via LC-MS/MS. For example, 5′-methoxymethyl-2H-labeled nucleosides showed a 2.5-fold increase in metabolic half-life compared to unlabeled analogs, attributed to reduced enzymatic cleavage of the labeled C–O bond. Such studies guide structural modifications to enhance stability in drug design .
Basic: What safety precautions are critical when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Nitrile gloves (tested for chemical permeation resistance) and lab coats are mandatory.
- Ventilation : Use fume hoods to avoid inhalation of vapors, as hydroxylamine derivatives are neurotoxic .
- Spill management : Neutralize spills with 10% acetic acid before disposal to prevent exothermic decomposition.
Advanced: What role does this compound play in protecting group strategies for amine synthesis?
The methoxymethyl group acts as a temporary protecting group for amines, enabling selective acylation or alkylation. For instance, in peptide synthesis, it shields primary amines during solid-phase coupling, with deprotection achieved via mild acid hydrolysis (e.g., 1M HCl at 25°C). This strategy minimizes side reactions compared to traditional tert-butoxycarbonyl (Boc) groups .
Basic: How is this compound utilized in oxime formation for bioconjugation?
The compound reacts with ketones or aldehydes to form stable oximes under physiological pH (6.5–7.5). This is exploited in antibody-drug conjugates (ADCs), where oxime ligation enables site-specific attachment of payloads to cysteine or lysine residues, achieving >90% conjugation efficiency .
Advanced: What mechanistic insights explain the divergent reactivity of this compound in nucleophilic vs. electrophilic reactions?
The methoxymethyl group modulates reactivity via steric and electronic effects:
- Nucleophilic reactions : The hydroxylamine nitrogen attacks electrophiles (e.g., carbonyls), with methoxymethyl’s electron-donating effect enhancing nucleophilicity.
- Electrophilic reactions : Protonation at oxygen generates an oxonium ion, facilitating electrophilic substitution in aromatic systems.
DFT studies show a 10 kcal/mol difference in activation energies between these pathways, directing synthetic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
